2-Methyl-2h-pyran-3-carboxylic acid
Description
2-Methyl-2H-pyran-3-carboxylic acid is a heterocyclic compound featuring a six-membered pyran ring with a methyl group at position 2 and a carboxylic acid substituent at position 2.
Properties
CAS No. |
6295-20-1 |
|---|---|
Molecular Formula |
C7H8O3 |
Molecular Weight |
140.14 g/mol |
IUPAC Name |
2-methyl-2H-pyran-3-carboxylic acid |
InChI |
InChI=1S/C7H8O3/c1-5-6(7(8)9)3-2-4-10-5/h2-5H,1H3,(H,8,9) |
InChI Key |
UIKKNIPPIBNNCD-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=CC=CO1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2h-pyran-3-carboxylic acid typically involves the condensation of substituted benzaldehydes with ethyl acetoacetate or methyl acetoacetate and malononitrile in ethanol. This reaction is facilitated by various catalytic conditions, including nanocatalysis, transition metal catalysis, acid-base catalysis, and organocatalysis . Another method involves the carbonyl ene reaction of 2-methylenetetrahydropyrans, which provides β-hydroxydihydropyrans under mild conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned catalytic conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2h-pyran-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions typically occur under controlled temperatures and pressures to ensure the desired product formation.
Major Products
The major products formed from these reactions include ketones, aldehydes, alcohols, and various substituted derivatives of the original compound.
Scientific Research Applications
2-Methyl-2h-pyran-3-carboxylic acid has several scientific research applications:
Biology: The compound is studied for its cytotoxic profiles against oral human normal and tumor cells.
Medicine: Its derivatives are explored for potential therapeutic applications due to their biological activities.
Industry: The compound serves as a building block for the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-2h-pyran-3-carboxylic acid involves its interaction with cellular components. It activates caspases-3, -8, and -9 weakly in HL-60 cells, indicating its potential role in apoptosis . The molecular targets and pathways involved include the modulation of apoptotic pathways and interaction with cellular enzymes.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares key physicochemical parameters of 2-Methyl-2H-pyran-3-carboxylic acid with its analogs:
*Theoretical values for this compound are inferred based on molecular structure.
Key Observations:
- Substituent Position Effects : The position of the methyl and carboxylic acid groups significantly alters properties. For example, 6-Methyl-3,4-dihydro-2H-pyran-5-carboxylic acid () has a partially saturated ring (dihydro), which reduces aromaticity and increases conformational flexibility compared to the fully unsaturated pyran system.
- Acidity : The carboxylic acid group at position 3 in the target compound may exhibit stronger acidity than analogs with COOH at position 5 (as in ) due to differences in resonance stabilization.
- Steric Effects : Ethyl substituents in the sodium salt derivative () likely hinder reactivity compared to methyl groups, impacting synthesis yields and solubility.
Substituent Effects on Reactivity and Stability
- Electron-Donating Groups : Methoxy or methyl substituents (e.g., in 5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid, ) enhance stability and yield (80%) compared to electron-withdrawing groups like chlorine (71% yield in 5-Chloro analog) . This trend may extend to pyran systems, where methyl groups at C2 could stabilize the ring via hyperconjugation.
- Steric Hindrance : Bulky substituents (e.g., ethyl groups in ) reduce reaction efficiency, as seen in lower yields (40–70%) compared to methyl-substituted analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
